N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide
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Overview
Description
N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H14Br2Cl3N3OS It is characterized by the presence of multiple halogen atoms (chlorine and bromine) and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-methylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2,4-DICHLOROanilino)carbothioyl)amino)ET)benzamide
- N-(2,2,2-Trichloro-1-(((2,5-DIMETHOXYanilino)carbothioyl)amino)ET)benzamide
- N-(2,2,2-Trichloro-1-(((2,6-DIBROMO-4-METHYLanilino)carbothioyl)amino)ET)benzamide
Uniqueness
N-(2,2,2-Trichloro-1-(((2,4-DI-BR-6-methylanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303062-87-5 |
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Molecular Formula |
C17H14Br2Cl3N3OS |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dibromo-6-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Br2Cl3N3OS/c1-9-7-11(18)8-12(19)13(9)23-16(27)25-15(17(20,21)22)24-14(26)10-5-3-2-4-6-10/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
BKNJTRIADZPOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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